![molecular formula C13H22N2O5S B13533796 Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13533796.png)
Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate: is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps:
Formation of the Spiro Structure: The spiro structure is formed through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: Functional groups such as tert-butyl, methyl, and carboxylate are introduced through various organic reactions, including alkylation and esterification.
Oxidation and Reduction Steps: Specific oxidation and reduction reactions are employed to achieve the desired oxidation state of the sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Reduced Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Biological Probes: Used as a probe to study biological pathways.
Medicine
Drug Development: Explored as a potential lead compound for the development of new drugs.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It modulates specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures.
Thia Compounds: Compounds containing sulfur atoms in similar oxidation states.
Diazaspiro Compounds: Compounds with similar diazaspiro structures.
Uniqueness
Structural Complexity: The unique combination of functional groups and spiro structure sets it apart from other compounds.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound.
Propriétés
Formule moléculaire |
C13H22N2O5S |
|---|---|
Poids moléculaire |
318.39 g/mol |
Nom IUPAC |
tert-butyl 1-methyl-2,2,4-trioxo-2λ6-thia-1,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O5S/c1-12(2,3)20-11(17)15-7-5-6-13(9-15)10(16)8-21(18,19)14(13)4/h5-9H2,1-4H3 |
Clé InChI |
ZVHTYKVZQBHOSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)CS(=O)(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)

![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)
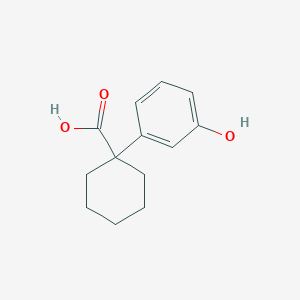
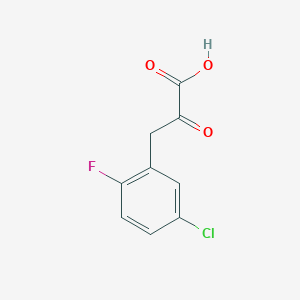

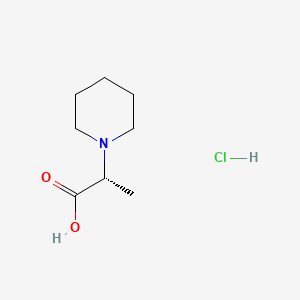
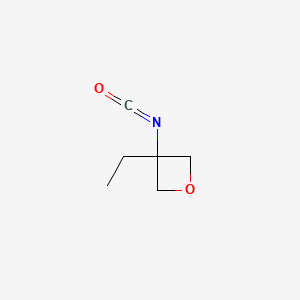

![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
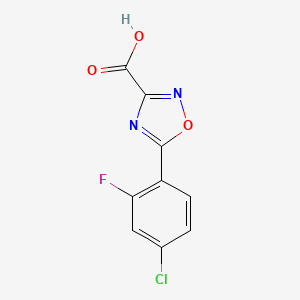
![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)
